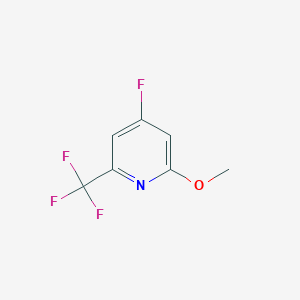

4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine

Description

Propriétés

IUPAC Name |

4-fluoro-2-methoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c1-13-6-3-4(8)2-5(12-6)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGODMDKVGLLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Overview

This method involves starting from chlorinated pyridine derivatives, specifically trichloromethylpyridines, which undergo fluorination to replace chlorine atoms with fluorine, yielding the desired trifluoromethylpyridine compounds.

Synthetic Route

- Step 1: Synthesis of chlorinated intermediates such as 2,3,5-trichloromethylpyridine or 2,5-dichloromethylpyridine via chlorination of methylpyridines under liquid-phase conditions.

- Step 2: Vapor-phase fluorination of these chlorinated intermediates using fluorinating agents like hydrogen fluoride (HF), often in the presence of catalysts such as transition metal fluorides (e.g., iron fluoride).

Reaction Conditions and Yield Data

| Substrate | Reaction Temperature (°C) | Yield of Trifluoromethylpyridine (%) | Notes |

|---|---|---|---|

| 3-Picoline | 335 | 86.4 | Vapor-phase fluorination of chlorinated methylpyridine |

| 3-Picoline | 380 | 7.4 | Higher temperature favors chlorination over fluorination |

| 2-Picoline | 350–360 | 71.3 | Similar conditions with different regioselectivity |

| 2-Picoline | 450 | 5.4 | Elevated temp increases by-product formation |

Source: Extensive studies have demonstrated that vapor-phase chlorination/fluorination provides a controlled route to selectively produce 2-fluoro-6-(trifluoromethyl)pyridine with yields up to 86% under optimized conditions, especially when employing catalysts and precise temperature control.

Advantages & Limitations

- Advantages: High selectivity, scalability, and ability to recycle unreacted materials.

- Limitations: Requires high temperatures and specialized vapor-phase reactors, potential for by-product formation, and handling of hazardous fluorinating agents.

Construction of Pyridine Ring from Trifluoromethyl-Containing Building Blocks

Overview

This approach involves cyclocondensation reactions utilizing trifluoromethyl-containing precursors such as ethyl 2,2,2-trifluoroacetate, trifluoroacetyl chlorides, or trifluoromethyl ketones, which facilitate ring formation with the desired substitution pattern.

Synthetic Route

- Step 1: Synthesis of key trifluoromethyl building blocks, e.g., ethyl 2,2,2-trifluoroacetate or trifluoroacetyl chlorides .

- Step 2: Cyclocondensation with suitable nitrogen sources (e.g., ammonia, amines) to form the pyridine ring bearing the trifluoromethyl group.

- Step 3: Subsequent functionalization steps, such as selective fluorination or methoxylation, to introduce the methoxy and fluorine substituents at specific positions.

Research Findings

- Cyclocondensation reactions have been optimized to produce 4-fluoro-2-methoxy-6-(trifluoromethyl)pyridine with high regioselectivity.

- The process often involves multi-step synthesis with purification via distillation and chromatography.

- Example: Using ethyl 4,4,4-trifluoro-3-oxobutanoate as a precursor, followed by cyclization and functional group modifications, yields the target compound efficiently.

Key Considerations and Data Summary

| Method | Starting Materials | Typical Reaction Conditions | Yield Range | Remarks |

|---|---|---|---|---|

| Chlorine/fluorine exchange | Chlorinated methylpyridines | Vapor-phase fluorination at 335–380°C | Up to 86% | Suitable for large-scale production, recycling of unreacted materials |

| Ring construction | Trifluoromethyl precursors | Cyclocondensation at moderate temperatures | Variable, often >70% | Allows structural diversity, suitable for complex derivatives |

Notable Research and Patent Developments

- Patent WO2015151116A2 describes a process involving fluorination of 2-chloropyridine derivatives using HF and catalysts, achieving high purity of 2-fluoro-6-(trifluoromethyl)pyridine with yields around 80%.

- Historical methods from US patents (e.g., 3,682,936 and 3,609,158) detail multi-step processes involving chlorination, fluorination, and subsequent purification, emphasizing the importance of recycling unreacted chlorinated intermediates.

- European Patent No. 0063872 discusses direct fluorination of chloromethyl pyridines in the presence of phase transfer catalysts, highlighting the importance of solvent and reaction conditions for regioselectivity.

Analyse Des Réactions Chimiques

4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted by nucleophiles, leading to the formation of functionalized derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate in Drug Synthesis

4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to enhance biological activity is particularly noted in the development of drugs containing trifluoromethyl groups, which are known to improve metabolic stability and pharmacokinetic properties .

Case Study: FDA-Approved Drugs

Several FDA-approved drugs incorporate trifluoromethyl groups, demonstrating the significance of this structural feature in pharmacology. For instance, Ubrogepant and Alpelisib are examples where trifluoromethyl-containing compounds exhibit enhanced efficacy due to their unique properties .

Agrochemical Applications

Development of Pesticides and Herbicides

The compound plays a critical role in the formulation of agrochemicals. It has been employed in developing effective pesticides and herbicides that protect crops from pests while minimizing environmental impact. The unique physicochemical properties imparted by the fluorine atoms enhance the herbicidal activity against key weeds .

Table: Agrochemical Products Derived from this compound

| Product Name | Type | Application |

|---|---|---|

| Fluazifop-butyl | Herbicide | Control of grasses |

| Picoxystrobin | Fungicide | Crop protection |

| Trifloxystrobin | Fungicide | Disease management |

Catalytic Applications

Role as a Ligand in Catalysis

In addition to its applications in pharmaceuticals and agrochemicals, this compound serves as a ligand in various catalytic reactions. Its ability to stabilize metal centers enhances the efficiency of reactions such as Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds .

Mécanisme D'action

The mechanism of action of 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application, whether in pharmaceuticals or agrochemicals.

Comparaison Avec Des Composés Similaires

Positional Isomers

Key Structural Variations :

The positions of substituents significantly influence reactivity and applications.

Analysis :

- The methoxy group at position 2 in the target compound may enhance electron-donating effects compared to position 3 isomers, influencing reactivity in cross-coupling reactions.

- The trifluoromethyl group at position 6 contributes to strong electron-withdrawing effects, stabilizing the pyridine ring against nucleophilic attack .

Substituent Effects

Trifluoromethyl vs. Chloro/Phenyl Groups

Analysis :

- Trifluoromethyl (-CF₃) groups enhance metabolic stability compared to chloro (-Cl) groups, which are more reactive in nucleophilic substitutions.

- Phenyl-substituted derivatives (e.g., compound in ) exhibit reduced solubility in polar solvents due to aromatic stacking interactions.

Methoxy vs. Ethoxy/Thione Groups

Analysis :

- Thione (-S-) and cyano (-CN) groups drastically alter electronic properties, making these compounds more electrophilic than methoxy-substituted derivatives.

Core Structure Variations: Pyridine vs. Pyrimidine

Analysis :

Activité Biologique

4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative notable for its unique chemical properties, which enhance its potential biological activity. Its structure includes a trifluoromethyl group and a methoxy group, contributing to its reactivity and interactions with biological targets. This article delves into the compound's biological activity, mechanisms of action, and applications in pharmaceuticals and agrochemicals.

The compound's molecular formula is CHFN, and it possesses distinct physical and chemical characteristics due to the presence of fluorine atoms. These features enhance its binding affinity to various enzymes and receptors, making it a valuable candidate in drug development and other applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing ability, which can influence enzyme kinetics and receptor binding. This mechanism allows the compound to modulate various biochemical pathways effectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics.

Antiviral Activity

The compound has also been explored for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, making it a candidate for further investigation in antiviral drug development .

Anticancer Potential

In vitro studies have shown that derivatives of fluorinated pyridines, including this compound, can inhibit the growth of cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on prostate cancer cells by targeting androgen receptors . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance anticancer efficacy .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics against resistant strains of bacteria.

Study 2: Antiviral Activity Assessment

In another study focusing on antiviral effects, this compound was tested against influenza virus strains. The results showed a reduction in viral load in infected cell cultures, highlighting its potential as an antiviral agent .

Research Findings Summary Table

| Study Focus | Biological Activity | Key Findings |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | Comparable MIC to existing antibiotics |

| Antiviral | Inhibits viral replication | Significant reduction in viral load |

| Anticancer | Inhibits cancer cell proliferation | Effective against prostate cancer cells |

Q & A

Basic: What synthetic strategies are most effective for introducing fluoro and trifluoromethyl groups onto pyridine derivatives?

Answer:

The synthesis of 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine typically involves sequential functionalization of the pyridine ring. Key steps include:

- Fluorination : Use of fluorinating agents like potassium fluoride (KF) in polar aprotic solvents (e.g., DMSO) to replace chloro or nitro groups .

- Trifluoromethylation : Direct introduction via nucleophilic substitution (e.g., using trifluoromethyl copper reagents) or cross-coupling reactions (e.g., Suzuki-Miyaura with trifluoromethyl boronic acids) .

- Methoxy group installation : Alkylation of hydroxyl precursors with methyl iodide under basic conditions .

Critical Considerations : Optimize reaction temperatures and catalysts (e.g., CuI for trifluoromethylation) to mitigate side reactions. Purification via column chromatography or recrystallization is essential due to the compound’s high lipophilicity .

Advanced: How can structural modifications enhance the inhibitory potency of this compound derivatives against LOXL2?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups : The trifluoromethyl and fluoro groups stabilize the pyridine ring, enhancing binding to LOXL2’s catalytic copper center .

- Methoxy group positioning : Ortho-substitution (relative to the nitrogen) improves steric complementarity with the enzyme’s active site .

- Chiral optimization : Enantiomeric purity (e.g., (R,R)-configuration) significantly impacts efficacy, as seen in the clinical candidate PAT-1251 .

Methodology : - Use X-ray crystallography (via SHELX software ) to resolve enzyme-inhibitor complexes.

- Conduct kinetic assays to measure IC50 values under varying pH and redox conditions .

Basic: What analytical techniques are critical for characterizing fluorinated pyridine derivatives?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., methoxy group at δ 3.8–4.0 ppm).

- ¹⁹F NMR : Confirms fluorine substitution patterns (e.g., trifluoromethyl as a singlet at δ -60 to -70 ppm) .

- X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity of substitutions (using SHELXL for refinement ).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced: How can low yields in nucleophilic aromatic substitution (NAS) reactions of trifluoromethylpyridines be mitigated?

Answer:

Low yields often stem from poor leaving-group displacement or side reactions. Strategies include:

- Activation of the pyridine ring : Use electron-withdrawing groups (e.g., nitro) to enhance electrophilicity at the reaction site .

- Catalytic systems : Employ copper(I) iodide or palladium catalysts to accelerate NAS .

- Solvent optimization : Polar solvents (DMF, DMSO) improve solubility of fluorinated intermediates .

Case Study : Substituting 2-chloro-6-(trifluoromethyl)pyridine with KF in DMSO achieved 85% fluorination yield .

Basic: How do electron-withdrawing substituents influence the pyridine ring’s reactivity?

Answer:

- Electronic effects : The trifluoromethyl (-CF₃) and fluoro (-F) groups withdraw electron density via inductive effects, reducing the ring’s electron richness. This:

- Increases susceptibility to nucleophilic attack at meta/para positions.

- Stabilizes negative charges in intermediates during substitution reactions .

- Steric effects : Bulky groups (e.g., -CF₃) hinder access to ortho positions, directing reactivity to para sites .

Advanced: What in vivo models are suitable for evaluating the anti-fibrotic efficacy of this compound derivatives?

Answer:

- Mouse Lung Bleomycin Model :

- PK/PD Studies : Monitor plasma half-life and tissue distribution to optimize dosing regimens.

Key Metrics : IC50 in enzymatic assays vs. ED50 in vivo for translational relevance .

Basic: What purification methods are effective for isolating fluorinated pyridine intermediates?

Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures exploit the compound’s low solubility in aqueous media .

- Distillation : Short-path distillation under reduced pressure for volatile derivatives .

Advanced: How can computational chemistry guide the design of pyridine-based enzyme inhibitors?

Answer:

- Molecular Docking : Software like AutoDock Vina predicts binding poses in LOXL2’s active site. Prioritize derivatives with hydrogen bonds to His626 or Tyr689 .

- QM/MM Simulations : Study reaction mechanisms (e.g., copper-mediated amine oxidation) to identify transition-state analogs .

- ADMET Prediction : Tools like SwissADME estimate solubility and metabolic stability, critical for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.